Cas no 41658-60-0 (H-His-Asp-Oh)

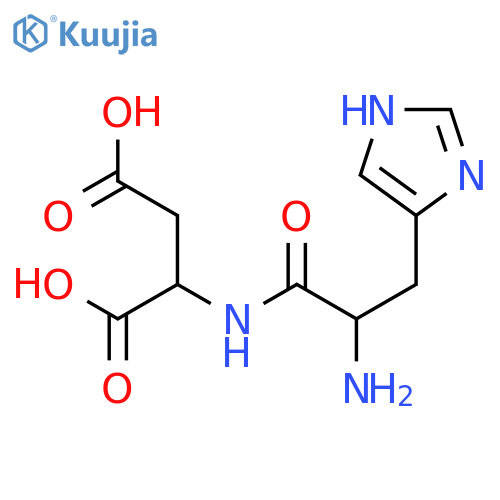

H-His-Asp-Oh structure

商品名:H-His-Asp-Oh

CAS番号:41658-60-0

MF:C10H14N4O5

メガワット:270.241961956024

MDL:MFCD00237980

CID:327872

PubChem ID:7020094

H-His-Asp-Oh 化学的及び物理的性質

名前と識別子

-

- L-Aspartic acid,L-histidyl-

- H-His-Asp-OH

- L-HIS-L-ASP

- (S)-2-((S)-2-Hydrazinyl-3-(1H-iMidazol-4-yl)propanaMido)propanoic acid

- HIS-ALA

- histidinoalanine

- histidylalanine

- histidylaspartic acid

- L-HIS-ALA

- L-His-L-Ala

- L-HISTIDYL-L-ALANINE

- N-histidyl-aspartic acid

- N-L-HISTIDINE-L-ALANYL

- Q27144248

- His-Asp

- Histidinylaspartate

- Histidine Aspartate dipeptide

- HY-P4598

- D81940

- Histidine-Aspartate dipeptide

- MFCD00237980

- BS-49323

- histidylaspartate

- CHEBI:73925

- Histidyl-aspartic acid

- 41658-60-0

- Histidinyl-Aspartate

- (S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)Propanamido)succinic acid

- L-histidyl-L-aspartic acid

- L-Histidinyl-L-Aspartate

- CS-0655375

- (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid

- HD dipeptide

- H-D Dipeptide

- Histidine-aspartic acid dipeptide

- N-L-Histidyl-L-aspartic acid

- Histidinyl-aspartic acid

- N-Histidinylaspartic acid

- N-Histidinylaspartate

- L-Histidyl-L-aspartate

- L-Histidinyl-L-aspartic acid

- N-L-Histidyl-L-aspartate

- Histidine aspartic acid dipeptide

- MDCTVRUPVLZSPG-BQBZGAKWSA-N

- N-Histidylaspartate

- Histidinylaspartic acid

- N-Histidylaspartic acid

- Histidyl-aspartate

- DA-64156

- (2S)-2-(((2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl)amino)butanedioic acid

- N-L-Histidinyl-L-aspartic acid

- N-L-Histidinyl-L-aspartate

- H-His-Asp-Oh

-

- MDL: MFCD00237980

- インチ: InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1

- InChIKey: MDCTVRUPVLZSPG-BQBZGAKWSA-N

- ほほえんだ: O=C(O)C[C@@H](C(O)=O)NC([C@@H](N)CC1=CN=CN1)=O

計算された属性

- せいみつぶんしりょう: 270.096

- どういたいしつりょう: 270.096

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 8

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 158A^2

- 疎水性パラメータ計算基準値(XlogP): -4.4

じっけんとくせい

- LogP: -6.79

H-His-Asp-Oh 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB476648-250 mg |

H-His-Asp-OH; . |

41658-60-0 | 250MG |

€284.00 | 2023-07-18 | ||

| TRC | A387303-50mg |

H-His-Asp-Oh |

41658-60-0 | 50mg |

$ 185.00 | 2022-06-08 | ||

| eNovation Chemicals LLC | Y1248720-250mg |

H-HIS-ASP-OH |

41658-60-0 | 97% | 250mg |

$160 | 2023-09-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932279-100mg |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |

41658-60-0 | 97% | 100mg |

¥400.50 | 2022-09-28 | |

| abcr | AB476648-250mg |

H-His-Asp-OH; . |

41658-60-0 | 250mg |

€300.40 | 2025-02-14 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74360-250mg |

H-His-Asp-OH |

41658-60-0 | 97% | 250mg |

¥799.0 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1248720-100mg |

H-HIS-ASP-OH |

41658-60-0 | 97% | 100mg |

$120 | 2024-06-06 | |

| Ambeed | A497083-250mg |

L-Histidyl-L-aspartic acid |

41658-60-0 | 97% | 250mg |

$114.0 | 2025-02-20 | |

| abcr | AB476648-1 g |

H-His-Asp-OH; . |

41658-60-0 | 1g |

€752.00 | 2023-07-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932279-1g |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |

41658-60-0 | 97% | 1g |

¥1,836.90 | 2022-09-28 |

H-His-Asp-Oh 関連文献

-

Tu??e ütnier,Nihan ?elebi-?l?üm Catal. Sci. Technol. 2023 13 329

-

Yan Qiao,Bin Chen,Yangyang Yang,Xin Wang,Yufang Xu,Honglin Li Dalton Trans. 2016 45 1310

-

3. Distinct chemical factors in hydrolytic reactions catalyzed by metalloenzymes and metal complexesLeonardo F. Serafim,Vindi M. Jayasinghe-Arachchige,Lukun Wang,Parth Rathee,Jiawen Yang,Sreerag Moorkkannur N.,Rajeev Prabhakar Chem. Commun. 2023 59 8911

-

4. Total synthesis of urogastrone (human epidermal growth factor, h-EGF). Part 1. Synthesis of the fully protected urogastroneMasahiro Neya,Daijiro Hagiwara,Yoshio Miyazaki,Takashi Nakamura,Keiji Hemmi,Masashi Hashimoto J. Chem. Soc. Perkin Trans. 1 1989 2187

-

5. A survey of state-of-the-art surface chemistries to minimize fouling from human and animal biofluidsChristophe Blaszykowski,Sonia Sheikh,Michael Thompson Biomater. Sci. 2015 3 1335

41658-60-0 (H-His-Asp-Oh) 関連製品

- 147732-56-7(Palmitoyl Tripeptide-1)

- 2497-02-1(N-Acetyl-L-histidine)

- 9001-99-4(Ribonuclease (DNase free) Solution)

- 2489-13-6((S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid)

- 10101-30-1(2-acetamido-3-(1H-imidazol-4-yl)propanoic acid)

- 49557-75-7(Glycyl-l-histidyl-l-lysine)

- 305-84-0(beta-Alanyl-L-Histidine)

- 56353-15-2(N-Acetylcarnosine)

- 2578-58-7((S)-2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:41658-60-0)H-His-Asp-Oh

清らかである:99%

はかる:1g

価格 ($):276.0